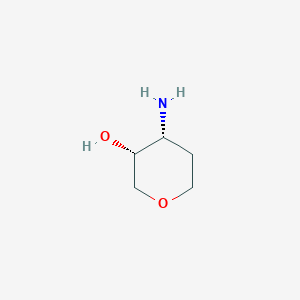

cis-4-Aminotetrahydropyran-3-OL

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3R,4R)-4-aminooxan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c6-4-1-2-8-3-5(4)7/h4-5,7H,1-3,6H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQHDTRHGNGTLZ-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001228782 | |

| Record name | erythro-Pentitol, 3-amino-1,5-anhydro-2,3-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001228782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363380-59-9 | |

| Record name | erythro-Pentitol, 3-amino-1,5-anhydro-2,3-dideoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363380-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | erythro-Pentitol, 3-amino-1,5-anhydro-2,3-dideoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001228782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cis 4 Aminotetrahydropyran 3 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For cis-4-Aminotetrahydropyran-3-ol, the primary disconnections are typically made at the C-O ether bond or adjacent to the key functional groups (amine and hydroxyl).

Key disconnection strategies include:

C-O Bond Cleavage: This is a common strategy for cyclic ethers. Disconnecting the ether bond reveals a linear precursor, specifically a substituted pentane-1,5-diol derivative, which can be cyclized, for instance, via an intramolecular Williamson ether synthesis.

Functional Group Interconversion (FGI) and Disconnection: The amino and hydroxyl groups can be conceptually disconnected to reveal a precursor with different functionalities that are easier to introduce. ox.ac.uk For example, the target molecule can be seen as derivable from a keto-amine or an epoxy-amine precursor. A key retrosynthetic pathway involves disconnecting the C4-N bond and the C3-O bond, leading back to a dihydropyran or a suitably functionalized unsaturated precursor that can be elaborated through reactions like dihydroxylation and amination. nih.gov Another powerful approach is to disconnect the molecule to an α,β-unsaturated ketone, which can undergo conjugate addition and subsequent cyclization. amazonaws.com

Enantioselective and Diastereoselective Synthetic Routes

Achieving the specific cis-1,2-aminoalcohol arrangement on the tetrahydropyran (B127337) ring requires precise control over stereochemistry. Various modern synthetic methods have been developed to address this challenge.

Asymmetric Catalysis Approaches to Stereocontrol

Asymmetric catalysis is a cornerstone of modern synthesis, enabling the creation of enantiopure molecules using substoichiometric amounts of a chiral catalyst. nih.govcardiff.ac.uk For the synthesis of substituted tetrahydropyrans, several catalytic strategies are employed.

Ruthenium-based catalysts are particularly effective. For instance, a Ru-catalyzed dynamic kinetic resolution (DKR) reduction can establish two adjacent stereocenters in a single step. nih.gov This is often followed by a Ru-catalyzed cycloisomerization to form the dihydropyran ring, which can then be further functionalized. nih.gov Chiral Brønsted acids, such as chiral phosphoric acids, have also emerged as powerful organocatalysts for controlling stereoselectivity in reactions like intramolecular oxa-Michael additions to form the THP ring. whiterose.ac.ukfrontiersin.org

The table below summarizes representative asymmetric catalytic reactions relevant to the formation of the substituted tetrahydropyran core.

| Precursor Type | Catalyst System | Key Transformation | Stereochemical Outcome | Ref. |

| β,γ-Unsaturated ketoester | Ru/Chiral Ligand | Dynamic Kinetic Resolution (DKR) Reduction | High d.r. and e.e. | nih.gov |

| Unsaturated Alcohol | Chiral Phosphoric Acid (CPA) | Intramolecular Oxa-Michael Cyclization | High e.e. (up to 99%) | whiterose.ac.uk |

| α-Hydroxymethyl nitroalkene | Quinine-derived Squaramide | Domino Michael-Hemiacetalization | High d.r. and e.e. | scispace.comnih.gov |

| Bis(methallyl)silane | Imidodiphosphorimidate (IDPi) | Asymmetric Desymmetrization | High e.e. | frontiersin.org |

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed.

A prominent example is the use of Evans' oxazolidinone auxiliaries. youtube.com An achiral substrate can be attached to the Evans auxiliary, and subsequent reactions, such as alkylation or aldol (B89426) additions, proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary creates a rigid, well-defined chiral environment, forcing reagents to approach from the less hindered face. youtube.com For the synthesis of this compound, a strategy could involve attaching a precursor fragment to a chiral auxiliary, performing a diastereoselective reaction to set the C3 and C4 stereocenters, and then cleaving the auxiliary to reveal the functionalized product. youtube.com

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to build complex molecules. Enzymes, as natural catalysts, often exhibit exceptional stereo-, regio-, and chemoselectivity under mild conditions. nih.gov

For the synthesis of chiral amino alcohols, key enzymatic transformations include:

Kinetic Resolution: A lipase (B570770) can be used to selectively acylate one enantiomer of a racemic alcohol or amine precursor, allowing for the separation of the two enantiomers.

Reductive Amination: Reductases or transaminases can be used to install the amino group stereoselectively onto a ketone precursor.

Asymmetric Reduction: Ketoreductases can reduce a ketone to a secondary alcohol with high enantiomeric excess, establishing the stereochemistry at the C3 hydroxyl group.

A potential chemoenzymatic route to this compound could involve the enzymatic reduction of a corresponding tetrahydropyran-3-one to establish the hydroxyl stereocenter, followed by chemical or enzymatic installation of the C4 amino group. csic.es For example, a reported synthesis of chiral 4-aminobenzopyrans utilized an asymmetric reduction of a ketone with borane (B79455) catalyzed by Corey's oxazaborolidine, followed by conversion of the resulting alcohol to an azide (B81097) and subsequent reduction to the amine. researchgate.net

Prins Cyclization Strategies for Tetrahydropyran Core Formation

The Prins cyclization is a powerful and atom-economical reaction for constructing tetrahydropyran rings. nih.govnih.govresearchgate.net It typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. nih.gov The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped intramolecularly by the alkene. beilstein-journals.org

Controlling the stereochemistry is a key aspect of the Prins cyclization. The formation of the cis isomer is often favored kinetically, proceeding through a chair-like transition state where substituents adopt equatorial positions to minimize steric strain. beilstein-journals.orgnih.gov

Recent advancements have focused on developing highly diastereoselective and enantioselective variants:

Lewis Acid Catalysis: Various Lewis acids, such as SnCl₄, InCl₃, and BiCl₃, can promote the reaction, often leading to a single diastereomer. beilstein-journals.orgnih.gov

Prins–Ritter Sequence: By using a nitrile as the solvent or additive, the intermediate carbocation can be trapped to form a 4-amidotetrahydropyran directly, which is a close precursor to the target amino alcohol. beilstein-journals.org

Substrate Control: The use of specific substrates, such as cyclopropylsilyl alcohols, can lead to the formation of multiple stereocenters in a single, highly stereocontrolled step. nih.gov

The table below highlights different Prins cyclization strategies for forming substituted tetrahydropyrans.

| Substrates | Catalyst/Reagents | Product Type | Key Feature | Ref. |

| Homoallylic alcohol + Aldehyde | BiCl₃, Microwave | 4-Chloro-cis-2,6-disubstituted THP | Single diastereomer formation | nih.govbeilstein-journals.org |

| Homoallylic alcohol + Aldehyde | CeCl₃, AcCl | 4-Amidotetrahydropyran | Prins-Ritter reaction sequence | beilstein-journals.org |

| Homoallylic alcohol + Aldehyde | Phosphomolybdic acid, H₂O | cis-Tetrahydropyran-4-ol | All-cis selectivity | organic-chemistry.org |

| Terminal cyclopropylsilyl alcohol + Aldehyde | Halogenated Lewis Acid | 2,3,4,6-Tetrasubstituted THP | Excellent diastereoselectivity | nih.gov |

Oxidative Cyclization Methodologies

Oxidative cyclization provides an alternative route to the tetrahydropyran ring system by forming a C-O bond from an unsaturated alcohol precursor. nih.gov This approach is complementary to methods like the Prins cyclization and can tolerate different functional groups. nih.gov

Common strategies involve:

Palladium-Catalyzed Cyclization: Palladium(II) catalysts can activate allylic C-H bonds in the presence of an oxidant, allowing an intramolecular alcohol to attack and form the cyclic ether. thieme-connect.de This has been applied to form both five- and six-membered rings.

Hypervalent Iodine Reagents: Reagents like phenyliodine(III) diacetate (PIDA) can induce the intramolecular cyclization of unsaturated phenols or alcohols. nih.gov

DDQ-Mediated Oxocarbenium Formation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used to form oxocarbenium ions from allylic or benzylic ethers, which then undergo intramolecular nucleophilic addition to yield heterocycles with high diastereocontrol. nih.gov

These methods often generate an unsaturated tetrahydropyran ring, which serves as a versatile intermediate that can be further functionalized (e.g., via dihydroxylation, epoxidation, or hydrogenation) to install the desired substituents with the correct stereochemistry. nih.gov

Stereospecific Aminooxygenation Reactions

The precise spatial arrangement of the amino and hydroxyl groups in a cis configuration on the tetrahydropyran ring necessitates highly controlled synthetic methods. Stereospecific aminooxygenation and related strategies are paramount in achieving this architecture. These reactions aim to introduce both the nitrogen and oxygen functionalities in a single conceptual operation or a highly coordinated sequence, thereby controlling the relative stereochemistry.

A notable approach relies on the asymmetric synthesis from achiral precursors. For instance, a ruthenium-catalyzed dynamic kinetic resolution (DKR) can establish two adjacent stereocenters in a single step. researchgate.net This is often followed by a ruthenium-catalyzed cycloisomerization to form a dihydropyran ring, which serves as a key intermediate. researchgate.net Subsequent stereocontrolled hydroboration and oxidation of the alkene within the dihydropyran ring can then install the hydroxyl group, leading to the desired functionalized pyranone core. researchgate.net A final stereoselective reductive amination and deprotection can yield the target aminotetrahydropyranol. researchgate.net

Another strategy involves a three-step assembly starting from isoxazoline-2-oxides. rsc.org The key step in this sequence is the oxidative cleavage of an endocyclic N–O bond in an intermediate cyclic nitroso acetal (B89532) using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA). rsc.org This cleavage is accompanied by a lactone ring closure, yielding β-nitro-δ-lactones with retention of the relative configuration. rsc.org The nitro group, being a latent amine, can then be reduced using reagents such as amalgamated aluminum to furnish the final amino lactone scaffold. rsc.org

Optimization of Reaction Conditions and Process Efficiencies

Achieving high yields and stereoselectivity in the synthesis of this compound hinges on the careful optimization of reaction parameters. Factors such as the choice of catalyst, solvent, temperature, and reaction time can have a profound impact on the outcome of a chemical transformation. nih.gov

For instance, in palladium-catalyzed C-H functionalization reactions used to synthesize substituted aminotetrahydropyrans, the choice of ligand and directing group can be critical. It has been shown that for the arylation of 3-aminotetrahydropyran with heteroaryl iodides, a specific thiodiglycolamide (TDG) directing group provided better yields compared to others. nih.gov

Reaction time is another crucial variable. In a quinone-mediated α-functionalization of an arylated aminotetrahydropyran, allowing sufficient time for the initial imine formation between the amine and the quinone was found to be critical for obtaining a good yield. nih.gov

The table below illustrates how reaction conditions can be optimized for a specific transformation, in this case, the synthesis of pyran derivatives, which are structurally related to the tetrahydropyran core.

Table 1: Example of Reaction Condition Optimization for Pyran Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Water | 80 | 5 | 40 |

| 2 | Piperidine (10) | Water | 80 | 3 | 75 |

| 3 | TUD (5) | Ethanol | 80 | 4 | 82 |

| 4 | TUD (10) | Water | 60 | 3 | 85 |

| 5 | TUD (10) | Water | 80 | 2 | 94 |

| 6 | TUD (10) | Water | 100 | 2 | 94 |

Data adapted from a study on the synthesis of 3,4-dihydropyrano[c]chromenes, demonstrating the principles of optimization. researchgate.net TUD = Thiourea dioxide.

Novel Reagents and Methodologies in the Synthesis of this compound

Recent advances in organic synthesis have introduced powerful new methods applicable to the construction of complex heterocyclic scaffolds like aminotetrahydropyrans. A paradigm shift has been the move from classical ring-forming strategies to the direct functionalization of a pre-existing heterocyclic core.

One of the most significant novel methodologies is the use of palladium(II)-catalyzed C(sp³)–H bond functionalization. acs.orgnih.govacs.orgfigshare.com This strategy allows for the direct and stereoselective installation of aryl groups at the γ-methylene position of a 3-aminotetrahydropyran derivative. nih.govacs.org This is typically followed by a second functionalization at the α-position relative to the amine, enabling the rapid diversification of the aminotetrahydropyran scaffold. nih.govacs.org This sequential C-H functionalization avoids the often lengthy de novo synthesis of each analogue. researchgate.net

Other innovative approaches include:

Cascade Reactions: The development of asymmetric cascade reactions, where multiple bond-forming events occur in a single operation, has proven highly effective. A Ru-catalyzed process involving dynamic kinetic resolution, cycloisomerization, and subsequent transformations showcases this efficiency. researchgate.net

Asymmetric Henry Reaction: The use of a practical asymmetric Henry (nitroaldol) reaction has been a key feature in a highly efficient, protecting-group-free synthesis of a key tetrahydropyranol intermediate. researchgate.net This was part of a one-pot nitro-Michael-lactolization-dehydration process, further enhancing the novelty and efficiency of the route. researchgate.net

Organocatalysis: Chiral organocatalysts, such as squaramides or chiral aldehydes, are being used to control stereochemistry in complex transformations. nih.govnih.gov For example, squaramide catalysis has been successfully applied in cascade systems to produce enantiomerically enriched heterocyclic products. nih.gov

Synthesis of Related Aminotetrahydropyran Isomers and Analogues

The development of flexible synthetic methodologies is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry. The synthesis of isomers (e.g., trans-isomers) and analogues (e.g., piperidines or differently substituted tetrahydropyrans) of this compound is an important aspect of this field.

The Pd(II)-catalyzed C-H arylation methodology is particularly well-suited for this purpose. nih.govacs.org By simply changing the coupling partner, a wide array of analogues can be generated from a common aminotetrahydropyran starting material. nih.gov Research has demonstrated that this transformation is compatible with a broad range of aryl and heteroaryl iodides bearing diverse electronic and steric properties. nih.gov

Table 2: Synthesis of Arylated 3-Aminotetrahydropyran Analogues via C-H Functionalization

| Product | Aryl Iodide Substituent | Yield (%) |

|---|---|---|

| 2a | 4-MeO | 73 |

| 2b | 4-CF₃ | 65 |

| 2c | 4-CN | 61 |

| 2f | 2-Iodo-5-Me-pyridine | 67 |

| 2j | 3-Iodo-pyridine | 63 |

| 2l | 6-Iodoquinoline | 55 |

Data derived from a study on stereospecific C-H functionalization. nih.gov

This methodology has also been successfully applied to other saturated heterocyclic systems, such as the synthesis of a substituted 3-aminopiperidine derivative, demonstrating the broader applicability of the approach. nih.gov

Alternative routes, such as the three-step assembly from isoxazoline-2-oxides, also offer a high degree of flexibility. rsc.org By starting with different nitronates and silyl (B83357) ketene (B1206846) acetals, a representative series of functionalized nitroso acetals can be prepared, which are then converted into various substituted 4-aminotetrahydropyran-2-ones. rsc.org These methods provide access to a diverse chemical space around the core aminotetrahydropyran scaffold.

Stereochemical and Conformational Analysis of Cis 4 Aminotetrahydropyran 3 Ol

Configurational Assignment and Stereoisomeric Purity Determination

The relative stereochemistry of the amino and hydroxyl groups in cis-4-Aminotetrahydropyran-3-OL is defined as cis, meaning both substituents are on the same side of the tetrahydropyran (B127337) (THP) ring's general plane. This arrangement gives rise to a specific pair of enantiomers: (3R,4R)-4-aminotetrahydropyran-3-ol and (3S,4S)-4-aminotetrahydropyran-3-ol.

The definitive assignment of this cis configuration is typically achieved through advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for assigning relative stereochemistry. For 1,2-disubstituted systems like this, the coupling constant (J-value) between the protons at C3 and C4 is diagnostic. A small coupling constant is indicative of a cis relationship (axial-equatorial or equatorial-axial arrangement), whereas a large coupling constant suggests a trans relationship (typically diaxial).

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray diffraction provides unambiguous proof of the relative and absolute stereochemistry of the molecule in the solid state.

Vibrational Circular Dichroism (VCD): For chiral molecules, VCD analysis, often supported by Density Functional Theory (DFT) calculations, can establish the absolute configuration by comparing experimental spectra with computed spectra for the possible enantiomers. nih.gov

The determination of stereoisomeric purity, or enantiomeric excess (e.e.), is crucial and is assessed using chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times.

Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile derivatives of the compound.

NMR with Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the protons of the two enantiomers, allowing for their quantification.

Preferred Conformational States of the Tetrahydropyran Ring System

The tetrahydropyran ring, like cyclohexane, predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. youtube.com For a cis-1,2-disubstituted ring, one substituent must occupy an axial position while the other occupies an equatorial position (axial/equatorial or a/e). youtube.comlibretexts.org This leads to a conformational equilibrium between two distinct chair forms through a process known as ring inversion or ring flip. youtube.comyoutube.com

For this compound, the two possible chair conformations are:

Conformer A: 3-OL group in an axial position and the 4-amino group in an equatorial position (3-OHax, 4-NH₂eq).

Conformer B: 3-OL group in an equatorial position and the 4-amino group in an axial position (3-OHeq, 4-NH₂ax).

The equilibrium between these two conformers is dictated by the steric bulk of the substituents. Generally, a substituent prefers the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. libretexts.org The relative stability of these two conformers depends on the effective size of the hydroxyl and amino groups, which can be influenced by solvation and intramolecular interactions. The conformer that places the bulkier group in the equatorial position will be lower in energy and thus more populated at equilibrium. libretexts.org

Conformational Equilibrium of this compound

| Conformer | 3-OH Position | 4-NH₂ Position | Key Steric Interactions | Relative Stability |

|---|---|---|---|---|

| A | Axial | Equatorial | 1,3-diaxial interactions involving the axial OH group. | Potentially less stable, depending on substituent size and H-bonding. |

| B | Equatorial | Axial | 1,3-diaxial interactions involving the axial NH₂ group. | Potentially more stable if NH₂ is considered less bulky than OH. |

Intramolecular Hydrogen Bonding Networks and Their Influence on Conformation

The vicinal (cis) arrangement of the hydroxyl and amino groups creates an ideal geometry for the formation of an intramolecular hydrogen bond. This can occur between the hydroxyl proton (donor) and the amino nitrogen (acceptor), or the an amino proton (donor) and the hydroxyl oxygen (acceptor). psu.edu Such bonding forms a stable five-membered ring structure involving the H-O-C3-C4-N atoms.

The presence of a strong intramolecular hydrogen bond can significantly influence the conformational equilibrium. rsc.org It can stabilize a conformer that might otherwise be considered less favorable based solely on steric bulk. For example, an intramolecular hydrogen bond between an axial hydroxyl group and an equatorial amino group (Conformer A) could stabilize this conformation, potentially making it more populated than would be predicted by A-values alone.

Evidence for intramolecular hydrogen bonding can be obtained through:

Infrared (IR) Spectroscopy: In dilute solutions, the observation of a sharp O-H or N-H stretching band at a lower frequency than expected for a free hydroxyl or amino group is strong evidence for hydrogen bonding. psu.edu

¹H NMR Spectroscopy: The chemical shift of the hydroxyl proton can be indicative. Protons involved in hydrogen bonds are typically deshielded and appear at a higher chemical shift (further downfield). scilit.comnih.gov Temperature-dependence studies can also be revealing, as the chemical shift of a hydrogen-bonded proton is less sensitive to temperature changes than that of a non-bonded proton.

Dynamic Conformational Processes and Energy Barriers

The tetrahydropyran ring is not static but undergoes rapid ring inversion at room temperature, leading to the interconversion of the two chair forms (A ⇌ B). vu.nlvu.nl This process involves passing through higher-energy transition states, such as twist-boat and boat conformations.

The energy barrier for this ring flip is a key parameter of the molecule's dynamic behavior. For cyclohexane, this barrier is approximately 45 kJ/mol. reddit.com The presence of substituents on the THP ring can alter this barrier. The specific energy barrier for this compound would depend on the steric and electronic effects of the substituents and the influence of any intramolecular hydrogen bonds.

Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these processes. At low temperatures, where the ring flip is slow on the NMR timescale, separate signals for the axial and equatorial protons of each conformer can be observed. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into a single time-averaged signal at higher temperatures, where the inversion is fast. vu.nl Analysis of the spectra at different temperatures allows for the calculation of the activation energy (energy barrier) for the ring inversion process.

Impact of Stereochemistry on Molecular Interactions and Scaffold Utility

The specific cis stereochemistry of this compound rigidly defines the spatial relationship between the hydrogen bond donor (hydroxyl) and acceptor (amino) groups. This precise three-dimensional arrangement makes this compound a valuable and sought-after scaffold in medicinal chemistry and drug discovery. nih.gov

The utility of this scaffold is based on several key factors:

Defined Vectorial Presentation: The fixed cis orientation presents the amino and hydroxyl groups in a specific direction, allowing for predictable and high-affinity interactions with biological targets like enzymes or receptors. nih.gov The interaction between a chiral drug and its binding site is highly dependent on the 3D structure of the drug. nih.gov

Scaffold Rigidity and Complexity: The THP ring is a three-dimensional, sp³-rich scaffold, which is increasingly desired in drug discovery to improve selectivity and pharmacological properties compared to flat, aromatic systems. nih.gov

Modulation of Physicochemical Properties: The amino and hydroxyl groups can be used to tune properties like solubility and lipophilicity. They also serve as synthetic handles for further chemical modification, allowing for the creation of libraries of compounds for biological screening. mdpi.com

In essence, the cis stereochemistry is not a trivial feature; it is a critical design element that locks the molecule into a conformationally biased state, pre-organizing the key functional groups for specific molecular recognition events. This makes it a powerful building block for constructing complex molecules with tailored biological activities. wiley-vch.de The different metabolic profiles and binding affinities of different enantiomers highlight the importance of stereochemistry in drug design. nih.gov

Compound Index

Derivatization and Functionalization Strategies of Cis 4 Aminotetrahydropyran 3 Ol

Chemoselective Transformations of the Amine Functionality

The primary amine group in cis-4-Aminotetrahydropyran-3-OL serves as a primary handle for a variety of chemoselective transformations, allowing for the introduction of a wide range of functional groups while preserving the hydroxyl moiety. Common strategies include N-acylation, N-sulfonylation, and N-alkylation, which are fundamental reactions in the construction of amide, sulfonamide, and secondary or tertiary amine linkages, respectively.

N-Acylation and N-Sulfonylation: These transformations are typically achieved under standard conditions, reacting the amine with an appropriate acyl chloride, acid anhydride, or sulfonyl chloride in the presence of a base. The choice of base and solvent is crucial to ensure selectivity and high yields. For instance, the reaction of this compound with a substituted benzoyl chloride in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine in a solvent such as dichloromethane selectively yields the corresponding N-benzoyl derivative. Similarly, sulfonamides can be readily prepared by reacting the parent amine with various sulfonyl chlorides.

| Reagent | Product Type | General Conditions |

| Acyl Chloride (R-COCl) | N-Acyl derivative | Base (e.g., Et3N), Solvent (e.g., DCM), RT |

| Acid Anhydride ((R-CO)2O) | N-Acyl derivative | Base (e.g., Pyridine), Solvent (e.g., DCM), RT |

| Sulfonyl Chloride (R-SO2Cl) | N-Sulfonyl derivative | Base (e.g., Et3N), Solvent (e.g., DCM), RT |

N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be accomplished through reductive amination or direct alkylation with alkyl halides. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is a mild and efficient method for generating secondary and tertiary amines.

Selective Derivatization of the Hydroxyl Group

The secondary hydroxyl group of this compound offers another site for selective functionalization. Key strategies for its derivatization include O-acylation and O-alkylation, which often require the prior protection of the more nucleophilic amine functionality to ensure selectivity.

O-Acylation and O-Alkylation: Following the protection of the amine group, for example as a carbamate (e.g., Boc or Cbz), the hydroxyl group can be selectively acylated using acylating agents in the presence of a suitable catalyst, such as 4-dimethylaminopyridine (DMAP). O-alkylation to form ether linkages can be achieved under basic conditions, for example, using sodium hydride to deprotonate the alcohol followed by the addition of an alkyl halide (Williamson ether synthesis).

| Derivatization | Reagent | Conditions | Product |

| O-Acylation | Acyl chloride/anhydride, DMAP | Amine protection (e.g., Boc), then acylation | O-Acyl derivative |

| O-Alkylation | Alkyl halide, NaH | Amine protection, then alkylation | O-Alkyl derivative |

Regioselective Modifications and Multi-Functionalization Approaches

The synthesis of this compound and its derivatives can often be achieved through regioselective ring-opening of a suitable epoxide precursor. This approach allows for the introduction of the amine and hydroxyl functionalities with the desired cis-stereochemistry. For instance, the reaction of a tetrahydropyran (B127337) epoxide with an amine nucleophile can lead to the formation of the desired amino alcohol.

Multi-functionalization, where both the amine and hydroxyl groups are derivatized, allows for the creation of more complex and diverse molecular architectures. This can be achieved through a stepwise approach, where one functional group is modified, followed by the deprotection and derivatization of the second group. Orthogonal protecting group strategies are often employed to facilitate this selective manipulation.

Synthesis of Structural Analogues and Congeners for Systematic Chemical Study

The synthesis of structural analogues of this compound is crucial for systematic chemical studies, such as structure-activity relationship (SAR) investigations in drug discovery. These analogues can feature modifications at various positions of the tetrahydropyran ring or alterations to the nature and substitution of the amine and hydroxyl groups.

Reactivity and Reaction Mechanisms Involving Cis 4 Aminotetrahydropyran 3 Ol

Nucleophilic Reactivity of the Amine Moiety

The primary amine group in cis-4-Aminotetrahydropyran-3-OL is a potent nucleophile, attributed to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily participate in a variety of chemical reactions, forming new carbon-nitrogen or heteroatom-nitrogen bonds.

Key reactions involving the amine moiety are expected to include:

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides in the presence of a base would lead to the formation of the corresponding amides. The choice of base is crucial to neutralize the acid byproduct and prevent protonation of the amine.

Alkylation: The amine can undergo alkylation with alkyl halides or other alkylating agents. However, this reaction is often difficult to control and can lead to overalkylation, yielding secondary, tertiary, and even quaternary ammonium (B1175870) salts. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction, offers a more controlled method for mono-alkylation.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base will yield sulfonamides. These derivatives are often crystalline solids and are useful for characterization.

Michael Addition: As a primary amine, it can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of β-amino carbonyl compounds.

The reactivity of the amine can be modulated by the neighboring hydroxyl group through intramolecular hydrogen bonding, which may decrease its nucleophilicity compared to a simple primary amine.

Electrophilic Transformations of the Hydroxyl Group

The hydroxyl group in this compound, while also possessing nucleophilic character, can undergo a range of electrophilic transformations. These reactions typically involve the activation of the hydroxyl group to facilitate substitution or elimination.

Expected transformations include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-aminotetrahydropyran-3-one, using a variety of oxidizing agents. The choice of oxidant would depend on the desired selectivity and the need to avoid oxidation of the amine group. Protection of the amine may be necessary prior to oxidation.

Etherification: Formation of ethers can be achieved under basic conditions (to deprotonate the hydroxyl group, forming an alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed etherification with other alcohols is a possibility, though it can be prone to side reactions.

Esterification: Reaction with carboxylic acids or their derivatives (acyl chlorides, anhydrides) under appropriate conditions (e.g., Fischer esterification with acid catalysis, or reaction with acyl chlorides in the presence of a base) will produce the corresponding esters.

Sulfonylation: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This transformation is a crucial step for subsequent nucleophilic substitution reactions at this position.

Cyclization and Ring Expansion/Contraction Reactions

The cis-1,2-amino alcohol arrangement in this compound provides a versatile scaffold for intramolecular reactions, leading to the formation of bicyclic systems or rearranged products.

Cyclization Reactions:

A prominent reaction pathway for 1,2-amino alcohols is intramolecular cyclization to form five-membered heterocyclic rings. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a bicyclic oxazolidinone. Similarly, reaction with aldehydes or ketones can yield oxazolidine (B1195125) derivatives. These cyclization reactions are often stereospecific, with the cis stereochemistry of the starting material dictating the stereochemistry of the newly formed bicyclic product.

Ring Expansion/Contraction Reactions:

While less common and highly dependent on specific reaction conditions, ring expansion or contraction of the tetrahydropyran (B127337) ring could be envisioned. For example, treatment of a derivative where the hydroxyl group has been converted to a good leaving group could, under certain conditions, induce a rearrangement. One hypothetical pathway could involve the participation of the nitrogen lone pair to facilitate a 1,2-shift, potentially leading to a ring-contracted pyrrolidine (B122466) derivative. However, such reactions would require specific reagents and conditions to promote the desired rearrangement over more favorable substitution or elimination pathways.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on this compound are not widely available. However, the mechanisms of its potential reactions can be inferred from well-established organic chemistry principles.

For instance, the formation of an oxazolidinone from the reaction with phosgene would likely proceed through a stepwise mechanism. The more nucleophilic amine would first attack the phosgene, followed by an intramolecular nucleophilic attack of the hydroxyl group on the resulting acyl chloride intermediate, with the elimination of HCl.

Computational and Theoretical Studies on Cis 4 Aminotetrahydropyran 3 Ol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of a molecule. For cis-4-Aminotetrahydropyran-3-OL, these calculations could elucidate properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and atomic charges. This information is fundamental to predicting the molecule's reactivity and intermolecular interactions. While the methodology for such calculations is well-established, specific results for this compound are not available in the current body of scientific literature.

Molecular Dynamics Simulations for Conformational Sampling

The flexible nature of the tetrahydropyran (B127337) ring means that this compound can exist in various conformations. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this molecule in different environments, such as in a vacuum or in various solvents. By simulating the atomic motions over time, MD can identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological receptor. To date, no specific MD simulation studies on this compound have been reported.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could predict its 1H and 13C NMR chemical shifts and its infrared (IR) vibrational frequencies. Such predictions would be invaluable for the characterization of this molecule. While general methods for these predictions are available, specific computational data for this compound is absent from the scientific literature.

Reactivity Predictions and Transition State Analysis

Theoretical chemistry can also be used to predict the reactivity of a molecule and to study the mechanisms of its reactions. For this compound, this could involve identifying the most likely sites for electrophilic or nucleophilic attack and calculating the energy profiles of potential reaction pathways. Transition state analysis would provide insights into the kinetics of these reactions. Currently, there are no published studies that have performed such reactivity predictions for this specific compound.

Molecular Modeling of Scaffold Interactions

Given the prevalence of the tetrahydropyran scaffold in medicinal chemistry, molecular modeling studies could explore how this compound might interact with various biological targets, such as enzymes or receptors. Docking studies, for example, could predict the binding mode and affinity of the molecule to a protein's active site. Such studies are crucial for drug discovery and design. However, specific molecular modeling investigations involving this compound have not yet been reported.

Advanced Analytical Methodologies for the Characterization of Cis 4 Aminotetrahydropyran 3 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like cis-4-Aminotetrahydropyran-3-OL. core.ac.ukethernet.edu.et It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule. High-resolution NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, are employed to assemble the complete molecular structure.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift, δ), and the number of neighboring protons (spin-spin coupling, J). For this compound, the relative cis configuration of the amino and hydroxyl groups influences the coupling constants between the protons on carbons 3 and 4.

¹³C NMR: The carbon-13 NMR spectrum indicates the number of unique carbon atoms and their chemical nature (e.g., C-O, C-N, C-C).

2D NMR (COSY, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for mapping the proton-proton connectivities throughout the tetrahydropyran (B127337) ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds, which is vital for assembling the complete carbon skeleton and confirming the placement of functional groups. core.ac.uk

The combination of these NMR techniques allows for the complete assignment of all proton and carbon signals, confirming the core structure of this compound.

| Position | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | ¹H NMR | ~3.0 - 3.5 | Multiplet |

| H-4 | ¹H NMR | ~2.8 - 3.3 | Multiplet |

| Ring CH₂ | ¹H NMR | ~1.5 - 2.0 and ~3.4 - 4.0 | Multiplets |

| C-3 (CH-OH) | ¹³C NMR | ~70 - 75 | N/A |

| C-4 (CH-NH₂) | ¹³C NMR | ~50 - 55 | N/A |

| Ring CH₂-O | ¹³C NMR | ~65 - 70 | N/A |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it is essential for confirming the molecular weight and formula, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). mdpi.com This accuracy allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the theoretical exact mass. For this compound (C₅H₁₁NO₂), HRMS can readily distinguish its formula from other potential elemental compositions with the same nominal mass. The versatility and accuracy of HRMS make it a key instrument for both qualitative and quantitative analyses. bioanalysis-zone.comnih.gov

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion of this compound is isolated and then fragmented by collision-induced dissociation. The resulting fragment ions are characteristic of the molecule's structure. The fragmentation pattern provides a "fingerprint" that can be used to confirm the identity of the compound and distinguish it from its isomers. Common fragmentation pathways would involve the loss of water (H₂O), ammonia (NH₃), or cleavage of the tetrahydropyran ring.

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₁NO₂ |

| Theoretical Exact Mass [M+H]⁺ | 118.0863 g/mol |

| Common MS/MS Fragments | Loss of H₂O, Loss of NH₃, Ring Cleavage Products |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. nih.gov These techniques measure the vibrations of bonds within the molecule, and specific functional groups give rise to characteristic absorption or scattering peaks at specific frequencies.

For this compound, IR and Raman spectra would confirm the presence of the key hydroxyl (-OH) and amine (-NH₂) groups, as well as the ether linkage (C-O-C) within the tetrahydropyran ring.

O-H Stretch: A broad absorption band in the IR spectrum is characteristic of the hydroxyl group, indicative of hydrogen bonding.

N-H Stretch: The primary amine group typically shows a pair of medium-intensity peaks.

C-O Stretch: Strong absorptions corresponding to the alcohol C-O and ether C-O-C stretching vibrations are expected.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3200 - 3600 (Broad) |

| Amine (N-H) | Stretching | ~3300 - 3500 (Two bands) |

| Alkane (C-H) | Stretching | ~2850 - 3000 |

| Ether (C-O-C) | Stretching | ~1050 - 1150 (Strong) |

| Alcohol (C-O) | Stretching | ~1000 - 1260 |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of all atoms, bond lengths, bond angles, and torsional angles.

For this compound, a single crystal X-ray diffraction analysis would provide unequivocal proof of:

Relative Stereochemistry: It would confirm that the amino and hydroxyl groups are on the same side of the tetrahydropyran ring, defining the cis relationship.

Absolute Configuration: For a single enantiomer, X-ray crystallography can determine the absolute configuration (e.g., (3R,4R) or (3S,4S)), which is crucial for applications in stereoselective synthesis and pharmacology.

Conformation: The analysis reveals the preferred conformation of the pyran ring (e.g., chair conformation) in the solid state and the orientation of its substituents.

This technique has been successfully applied to characterize derivatives of 4-aminotetrahydropyran, confirming their structural and stereochemical features. researchgate.net

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the crystal lattice |

| Unit Cell Dimensions | Lattice parameters (a, b, c, α, β, γ) |

| Bond Lengths & Angles | Precise geometric data for the molecule |

| Absolute Configuration | Determination of R/S configuration at chiral centers |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral chromatography is the primary technique used to separate these enantiomers and determine the enantiomeric excess (ee) of a sample. gcms.czugent.be This is of paramount importance in the pharmaceutical industry, where often only one enantiomer possesses the desired biological activity.

The separation is achieved using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.

Chiral HPLC: This is the most common method, utilizing columns packed with a chiral stationary phase. By comparing the peak areas of the two separated enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Chiral GC: This method is also effective, often requiring derivatization of the analyte to increase its volatility before injection into the gas chromatograph equipped with a chiral column.

The choice of the specific chiral column and chromatographic conditions (mobile phase for HPLC, temperature program for GC) is critical for achieving successful separation.

| Parameter | Example Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol mixture with an amine additive |

| Flow Rate | 1.0 mL/min |

| Detector | UV Detector or Mass Spectrometer |

| Output | Chromatogram showing two separated enantiomer peaks |

Role of Cis 4 Aminotetrahydropyran 3 Ol As a Scaffold in Chemical Synthesis and Materials Science Research

Integration into Complex Natural Product Synthesis

There is currently no readily available scientific literature that explicitly details the integration of cis-4-Aminotetrahydropyran-3-OL as a key scaffold in the total synthesis of complex natural products. While the tetrahydropyran (B127337) ring system is a fundamental component of numerous natural products, specific examples utilizing this particular substituted isomer are not reported in major chemical databases and publications.

Application in the Construction of Advanced Synthetic Architectures

Detailed studies on the application of this compound in the construction of advanced synthetic architectures, such as in the development of novel drug candidates or complex molecular probes, are not prominently featured in the accessible scientific literature. The synthesis of functionalized tetrahydropyran scaffolds for drug discovery is a general area of interest, but specific research singling out the utility of this compound is limited.

Utilization as a Chiral Building Block in Asymmetric Synthesis

The potential of this compound as a chiral building block in asymmetric synthesis is recognized due to its stereodefined structure. However, specific and detailed research findings on its application, including reaction schemes, yields, and stereoselectivity, are not well-documented. While the synthesis of related aminotetrahydrofuran and aminopyrrolidine derivatives has been explored in the context of asymmetric synthesis, direct analogues using the this compound scaffold are not widely reported.

Exploration in Polymer Chemistry and Supramolecular Assemblies

There is a significant lack of information regarding the exploration of this compound in the fields of polymer chemistry and supramolecular assemblies. The bifunctional nature of the molecule, containing both an amino and a hydroxyl group, suggests potential for its use as a monomer in polymerization reactions or as a component in the formation of ordered supramolecular structures through non-covalent interactions. However, no specific studies or research findings have been identified to substantiate these potential applications.

Future Research Directions and Unexplored Avenues for Cis 4 Aminotetrahydropyran 3 Ol

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For cis-4-Aminotetrahydropyran-3-OL, a key area of future research will be the move away from traditional, often harsh and wasteful, synthetic protocols towards greener alternatives. nih.gov This includes the adoption of methods that reduce waste, improve energy efficiency, and utilize renewable resources. numberanalytics.com

Future synthetic strategies are expected to focus on several key areas:

Catalytic Asymmetric Synthesis: While methods for the stereoselective synthesis of substituted tetrahydropyrans exist, the development of highly efficient and enantioselective catalytic routes to this compound remains a significant goal. acs.orgfrontiersin.org This could involve the use of novel chiral catalysts, including transition metal complexes and organocatalysts, to control the stereochemistry of the amino and hydroxyl groups in a single, atom-economical step.

Biocatalysis: The use of enzymes in synthesis offers a highly selective and environmentally benign approach. nih.gov Future research could explore the use of engineered enzymes, such as transaminases or ketoreductases, for the stereoselective synthesis of this compound or its precursors. This approach has the potential to significantly reduce the environmental impact of the synthesis. numberanalytics.com

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. numberanalytics.com The application of flow chemistry to the synthesis of this compound could lead to more controlled and reproducible manufacturing processes, with reduced reaction times and waste generation. numberanalytics.com

Renewable Feedstocks: A long-term goal for sustainable chemistry is the use of renewable feedstocks derived from biomass. nih.govnumberanalytics.com Research into the synthesis of this compound from renewable starting materials, such as carbohydrates or amino acids, would represent a major step towards a circular chemical economy. numberanalytics.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High stereoselectivity, atom economy | Development of novel chiral catalysts |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact | Enzyme engineering and screening |

| Flow Chemistry | Improved safety, efficiency, and scalability | Reactor design and process optimization |

| Renewable Feedstocks | Reduced reliance on fossil fuels, sustainability | Conversion of biomass-derived materials |

Exploration of Novel Reactivity Patterns and Transformations

The unique arrangement of the amino and hydroxyl groups on the tetrahydropyran (B127337) ring of this compound provides a platform for exploring novel chemical reactivity. Future research in this area will likely focus on leveraging these functional groups to construct more complex molecular architectures.

Key areas for exploration include:

Selective Functionalization: Developing methods for the selective functionalization of the amino and hydroxyl groups, as well as the tetrahydropyran ring itself, will be crucial for creating a diverse range of derivatives. This could involve the use of advanced protecting group strategies and regioselective C-H functionalization reactions. jmchemsci.com

Ring-Opening and Rearrangement Reactions: Investigating the ring-opening and rearrangement reactions of this compound could lead to the discovery of new synthetic routes to other valuable heterocyclic and acyclic compounds.

Multicomponent Reactions: The use of this compound in multicomponent reactions (MCRs) offers a powerful strategy for the rapid assembly of complex molecules from simple starting materials. jmchemsci.comjocpr.com Exploring new MCRs involving this scaffold could significantly expand the accessible chemical space for drug discovery and other applications.

"Clip-Cycle" Approaches: The development of "clip-cycle" strategies, where fragments are first "clipped" together and then cyclized, could provide a modular and efficient approach to highly substituted tetrahydropyrans derived from this compound.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry is an increasingly powerful tool in modern chemical research, enabling the rational design of molecules with desired properties and providing insights into reaction mechanisms. mdpi.com For this compound, advanced computational modeling will play a critical role in several areas:

Conformational Analysis: A thorough understanding of the conformational preferences of this compound and its derivatives is essential for predicting their biological activity and reactivity. nih.govacs.orgresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used to model the different chair and boat conformations of the tetrahydropyran ring and to predict their relative energies. nih.gov

Property Prediction: Computational models can be used to predict a wide range of chemical and physical properties, including solubility, lipophilicity, and metabolic stability. This information is invaluable for the design of new drug candidates and functional materials.

Rational Design of Derivatives: By combining computational modeling with synthetic chemistry, it is possible to rationally design new derivatives of this compound with optimized properties. For example, computational docking studies can be used to predict the binding affinity of different derivatives to a biological target, guiding the synthesis of the most promising compounds. nih.gov

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Conformational analysis, prediction of reactivity and spectroscopic properties |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and interactions with biological macromolecules |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of derivatives based on their chemical structure |

| In Silico ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of new compounds |

Integration into Emerging Fields of Chemical Research

The unique structural features of this compound make it an attractive building block for a variety of emerging fields of chemical research. Its integration into these areas is expected to lead to the development of novel materials and technologies with a wide range of applications.

Drug Discovery: The tetrahydropyran scaffold is a common feature in many approved drugs, and the demand for novel, three-dimensional scaffolds in drug discovery is high. digitellinc.comnih.gov this compound is a valuable building block for the synthesis of new drug candidates, particularly in areas such as anticancer nih.gov and antiviral nih.gov research, and for the development of inhibitors for enzymes like dipeptidyl peptidase-4 (DPP-4). nih.govnih.govrjpbr.com

Materials Science: The ability of this compound to form hydrogen bonds and coordinate to metal ions makes it a promising candidate for the development of new functional materials, such as metal-organic frameworks (MOFs) and supramolecular polymers.

Chemical Biology: As a chiral building block, this compound can be used to synthesize chemical probes and tools for studying biological processes. For example, it could be incorporated into fluorescently labeled molecules for imaging studies or used to create affinity matrices for protein purification.

Organocatalysis: The amino and hydroxyl groups of this compound could be utilized in the design of new chiral organocatalysts for asymmetric synthesis.

The continued exploration of this compound promises to unlock a wealth of new chemical knowledge and to provide innovative solutions to challenges in medicine, materials science, and beyond. The future of this versatile compound is bright, with its full potential yet to be realized.

Q & A

Q. What are the primary synthetic routes for cis-4-Aminotetrahydropyran-3-OL, and how can reaction conditions be optimized to enhance enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective reduction of ketone intermediates or enzymatic resolution of racemic mixtures. For example, chiral catalysts like Ru-BINAP complexes can enforce cis-selectivity during hydrogenation. Optimization requires monitoring reaction temperature (ideally 0–25°C), solvent polarity (e.g., methanol or THF), and catalyst loading (5–10 mol%) to minimize byproducts. Analytical techniques like chiral HPLC (e.g., using a Chiralpak IA column) and -NMR coupling constants can validate stereochemical outcomes .

Q. How can researchers validate the structural integrity of this compound derivatives?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm stereochemistry via - and -NMR coupling patterns (e.g., axial-equatorial proton coupling in the pyran ring).

- HPLC-MS : Use reverse-phase C18 columns with 0.1% TFA in water/acetonitrile gradients to assess purity (>98%) and detect degradation products.

- X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

Standardize assays : Use identical cell lines (e.g., HEK293 for receptor-binding studies) and control compounds (e.g., Dapoxetine Hydrochloride as a reference ).

Batch analysis : Compare HPLC traces and -NMR (if fluorinated analogs exist) across studies to identify impurities.

Meta-analysis : Apply statistical tools (e.g., Cohen’s ) to quantify effect size variability and isolate confounding variables .

Q. How do stereochemical and conformational dynamics of this compound influence its reactivity in multicomponent reactions?

- Methodological Answer : The cis configuration imposes axial alignment of the amino and hydroxyl groups, favoring intramolecular hydrogen bonding. This stabilizes transition states in Ugi or Passerini reactions. Computational modeling (DFT at the B3LYP/6-31G* level) predicts regioselectivity trends. Experimentally, vary solvent dielectric constants (e.g., DMF vs. toluene) to probe solvent effects on reaction pathways .

Key Considerations for Researchers

- Stereochemical Stability : Monitor epimerization risks under acidic/basic conditions via time-resolved NMR .

- Data Reproducibility : Share raw chromatographic and spectroscopic data in supplementary materials to enable cross-validation .

- Ethical Reporting : Disclose all synthetic intermediates and byproducts to avoid misinterpretation of bioactivity results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。